![molecular formula C15H18N6OS B2433239 N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide CAS No. 849824-06-2](/img/structure/B2433239.png)
N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide, also known as CTAS, is a novel compound that has gained significant interest in scientific research due to its potential therapeutic benefits.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
The compound serves as a precursor for synthesizing a variety of heterocyclic compounds incorporating the sulfamoyl moiety. These derivatives demonstrate significant antimicrobial properties due to their novel structural features. For instance, compounds synthesized from cyanoacetamide derivatives have shown promising results in in vitro antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Darwish, Atia, & Farag, 2014)[https://consensus.app/papers/synthesis-antimicrobial-evaluation-some-isoxazole-based-darwish/c166e8896cbb5713a913a61609d88b6b/?utm_source=chatgpt].
Antimicrobial Evaluation
Derivatives of this compound have been evaluated for their antimicrobial efficacy. The synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety has shown promising antibacterial and antifungal activities, underscoring the potential use of these compounds in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014)[https://consensus.app/papers/synthesis-antimicrobial-evaluation-some-novel-thiazole-darwish/89b899173ec353de87475333f2a0ab52/?utm_source=chatgpt].
Anticancer Activity
Research into the synthesis of novel heterocyclic compounds derived from the core structure has also explored their potential anticancer activities. Specific derivatives have been tested against various cancer cell lines, indicating potential selective cytotoxic effects against certain types of cancer cells. This avenue of research is particularly promising for the development of new cancer therapies (Zyabrev, Demydchuk, Zhirnov, & Brovarets, 2022)[https://consensus.app/papers/synthesis-characterization-vitro-anticancer-evaluation-zyabrev/e802a4abbcba592a80726a1bdaccd687/?utm_source=chatgpt].
Virucidal Activity
Additionally, certain derivatives have been synthesized to assess their antiviral and virucidal activities. These compounds have shown potential in reducing viral replication, suggesting applications in the development of antiviral agents (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011)[https://consensus.app/papers/synthesis-vitro-study-antiviral-virucidal-activity-novel-wujec/0b1d02a0813c5d19b214faa34dfc7bb2/?utm_source=chatgpt].
Biofuel Research
Interestingly, derivatives of this compound have also been investigated in the context of biofuel research, particularly regarding their combustion properties. This research contributes to the understanding of biofuels' combustion behavior, potentially informing the development of biofuels with optimized performance characteristics (Park et al., 2015)[https://consensus.app/papers/experimental-modeling-study-2methylbutanol-combustion-park/a9d286a0665e56cb9cae96e79408f09d/?utm_source=chatgpt].
Mécanisme D'action
Target of Action
AKOS001147151, also known as ivonescimab , is a novel first-in-class anti-PD-1/VEGF bispecific antibody . Its primary targets are PD-1 and VEGF . PD-1 is a protein that plays a crucial role in suppressing the immune system, while VEGF is a signal protein that stimulates the formation of blood vessels .
Mode of Action
Ivonescimab is designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis in the tumor microenvironment . It binds strongly to human PD-1 and VEGF, either alone or simultaneously, effectively blocking interactions with their ligands and the downstream signaling effects .
Biochemical Pathways
The expression of PD-1 and VEGF are found to be frequently upregulated and co-expressed in solid tumors . Importantly, VEGF promotes tumor angiogenesis and suppresses antitumor immune response . By inhibiting these pathways, ivonescimab can potentially enhance the body’s immune response against tumors and inhibit tumor growth .
Result of Action
The result of ivonescimab’s action is an enhanced T cell activation and a statistically significant dose-dependent antitumor response . This is achieved through the simultaneous inhibition of PD-1-mediated immunosuppression and blockade of tumor angiogenesis .
Action Environment
The action of ivonescimab is influenced by the tumor microenvironment, which is characterized by the presence of various immune cells, signaling molecules, and blood vessels . The efficacy and stability of ivonescimab can be affected by factors such as the expression levels of PD-1 and VEGF in the tumor, the presence of other immune cells, and the overall state of the patient’s immune system .
Propriétés
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6OS/c1-11(2)15(3,10-16)17-13(22)9-23-14-18-19-20-21(14)12-7-5-4-6-8-12/h4-8,11H,9H2,1-3H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFBWAMSFCKDRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=NN1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.